(6aS,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
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Overview
Description
Alpha-Ergokryptinine is a natural ergot alkaloid, a class of compounds derived from the ergot fungus. It is an isomer of ergocryptine, differing only in the position of a single methyl group. This compound is known for its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various scientific fields .
Preparation Methods
Alpha-Ergokryptinine can be synthesized through the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . Industrial production often involves the isolation of the compound from ergot or fermentation broth .
Chemical Reactions Analysis
Alpha-Ergokryptinine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at various positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Alpha-Ergokryptinine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: Studies focus on its role as a metabolite and its interactions with biological systems.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
The mechanism of action of (6aS,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide involves its interaction with specific molecular targets and pathways. It binds to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific context and application .
Comparison with Similar Compounds
Alpha-Ergokryptinine is similar to other ergot alkaloids such as ergometrine, ergotamine, and ergocristine. These compounds share a common structural framework but differ in their functional groups and biological activities. The uniqueness of (6aS,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide lies in its specific isomeric form and the resulting differences in its chemical and biological properties .
Properties
Molecular Formula |
C32H41N5O5 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(6aS,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24+,25+,26+,31-,32+/m1/s1 |
InChI Key |
YDOTUXAWKBPQJW-KFXREKJISA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Origin of Product |
United States |
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